molecular formula C16H28N2O4 B7919969 4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919969
M. Wt: 312.40 g/mol
InChI Key: WOQFKIHYQADFPZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester-protected piperidine derivative featuring a cyclopropyl-carboxymethylamino side chain. Its structural complexity makes it a candidate for pharmaceutical intermediates, particularly in targeting enzymes or receptors sensitive to cyclic amines and carboxylic acid derivatives .

Properties

IUPAC Name

2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-6-12(7-9-17)10-18(11-14(19)20)13-4-5-13/h12-13H,4-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQFKIHYQADFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule featuring a piperidine ring, a carboxymethyl group, and a tert-butyl ester moiety. Its unique structure suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of approximately 346.42 g/mol. The presence of both carboxylic acid and amine functionalities allows for various chemical reactivities and biological interactions.

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.42 g/mol
CAS Number1353957-45-5
Structural FeaturesPiperidine ring, carboxymethyl group, tert-butyl ester

Pharmacological Potential

Preliminary studies indicate that compounds with similar piperidine structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The binding affinities and specific interactions of This compound are currently under investigation to elucidate its potential therapeutic roles.

  • Neurotransmitter Receptor Interaction : The piperidine ring is known to interact with various neurotransmitter systems, suggesting that this compound could have implications in neuropharmacology.
  • Enzyme Inhibition : The carboxymethyl and amine functionalities may allow the compound to act as an enzyme inhibitor, potentially affecting metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the biological activity of structurally related compounds, providing insights into the potential effects of This compound .

  • A study on similar piperidine derivatives demonstrated antiviral properties against influenza virus, indicating that modifications in the piperidine structure can lead to significant biological activity .
  • Another research highlighted the importance of structural features in determining the selectivity and potency of piperidine-based compounds against specific biological targets .

While the exact mechanism of action for This compound remains to be fully characterized, it is hypothesized that:

  • The compound may act through competitive inhibition at neurotransmitter receptors.
  • The interactions with key enzymes may modulate metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: The carboxymethyl-cyclopropylamino group is attached to the piperidine ring at position 3 instead of 3. Implications: Positional isomerism can alter steric hindrance and electronic effects, impacting binding affinity to biological targets.

Substituent Variations on the Cyclopropyl Group

  • 4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Replaces the carboxymethyl group with a 2-amino-acetyl substituent. This modification may shift bioactivity profiles compared to the carboxymethyl variant .
  • 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-Methyl}-piperidine-1-carboxylic acid tert-butyl ester (): Key Difference: Features a chiral (S)-2-aminopropionyl group instead of carboxymethyl. Implications: Stereochemistry influences target selectivity. The propionyl group may improve metabolic stability compared to the carboxymethyl group, which is prone to hydrolysis .

Ester Group Modifications

  • Benzyl Ester Analogs (): Example: 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester. Key Difference: Substitutes tert-butyl ester with benzyl ester. Implications: Benzyl esters are more labile under hydrogenolytic conditions, enabling controlled deprotection. However, tert-butyl esters offer superior stability in acidic environments, making them preferable for prolonged storage .

Thermal and Chemical Stability

  • Thermal Decomposition ():
    • Tert-butyl esters in polymer films (e.g., MA20 and A20) decompose via thermolysis, releasing isobutylene. Activation energies for MA20 (125 kJ/mol) and A20 (116 kJ/mol) suggest structural variations influence stability. The carboxymethyl group in the target compound may further alter decomposition kinetics compared to simpler esters .

Comparative Data Table

Compound Name Key Structural Feature Bioactivity Implications Stability/Toxicity Notes
4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Carboxymethyl-cyclopropylamino at C4 Potential for carboxylic acid-mediated interactions Moderate thermal stability; tert-butyl ester enhances storage stability
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Carboxymethyl-cyclopropylamino at C3 Altered binding due to positional isomerism Discontinued; possible synthetic instability
4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 2-Amino-acetyl substituent Enhanced hydrogen bonding with targets Amino group may increase solubility
Benzyl ester analogs Benzyl ester instead of tert-butyl Labile under hydrogenolysis Higher reactivity, lower storage stability

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